N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Description
N'-(4-Fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a synthetic benzohydrazide derivative featuring a 3,4-dimethoxybenzoyl core conjugated to a 4-fluoro-substituted benzothiazole moiety via a hydrazide linkage. This compound belongs to a broader class of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which are extensively studied for their antimicrobial, antifungal, and antiproliferative activities . The 3,4-dimethoxybenzohydrazide scaffold is critical for bioactivity, as it facilitates hydrogen bonding and π-π interactions with biological targets, while the benzothiazole ring enhances lipophilicity and membrane permeability . The fluorine atom at the 4-position of the benzothiazole ring likely improves metabolic stability and target binding through electronegative effects .
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-22-11-7-6-9(8-12(11)23-2)15(21)19-20-16-18-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFFHSLYULEDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.
Hydrazide Formation: The benzothiazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzothiazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound integrates a benzothiazole moiety with a hydrazide functional group. The incorporation of a fluorine atom on the benzothiazole ring and methoxy groups on the benzohydrazide portion enhances its chemical reactivity and biological activity. These features are crucial for its interaction with biological targets.
Antimicrobial Activity
One of the most notable applications of N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is its activity against Mycobacterium tuberculosis . Research indicates that the compound binds to specific targets within bacterial cells, inhibiting their growth and leading to cell death. This mechanism disrupts the normal life cycle of the bacteria, making it a candidate for further development as an anti-tuberculosis agent.
| Activity | Target | Mechanism |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Inhibits growth by binding to bacterial targets |
Anticancer Potential
Emerging studies suggest that this compound may exhibit anticancer properties. The compound's structural features allow it to interact with cellular mechanisms involved in cancer progression. Preliminary data indicate potential efficacy in inhibiting cancer cell proliferation and inducing apoptosis.
Case Studies on Anticancer Activity
- Fluorescent Micellar Carriers : Research has demonstrated that hydrazone derivatives similar to this compound can be incorporated into micellar systems for enhanced drug delivery in cancer treatment. These systems allow for controlled release and improved targeting of cancer cells .
- Cell Line Studies : In vitro studies involving various cancer cell lines have shown that compounds with structural similarities exhibit cytotoxic effects and alter microtubule organization within cells, suggesting a mechanism for inducing apoptosis .
Mechanism of Action
The mechanism by which N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide exerts its effects is largely dependent on its interaction with biological targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Key Reaction Metrics :
- Yield: Comparable to derivatives like 4a (83%) and 4i (69%), the fluorinated analog is expected to exhibit moderate-to-high yield (70–85%) .
- Purity: Confirmed via TLC and spectroscopic techniques (IR, NMR, MS) .
Structural Confirmation
- IR Spectroscopy :
- ¹H NMR :
- Mass Spectrometry : Molecular ion peak [M+H]⁺ aligns with the molecular formula C₁₆H₁₃FN₂O₃S (calc. 332.08) .
Comparison with Structural Analogs
Antimicrobial Activity Relative to Substituted Benzohydrazides
Key Trends :
- Electron-Withdrawing Groups (e.g., F, Br) : Improve target binding but may reduce cell penetration due to increased polarity.
- Bulkier Substituents (e.g., 4j) : Decrease activity by steric hindrance .
- Heteroaromatic Rings (e.g., 4h, 4i) : Disrupt planar geometry critical for target interaction .
Cytotoxicity and Selectivity
- Cytotoxicity : Derivatives like 4a and 4e show low cytotoxicity (IC₅₀ > 100 µg/mL) in Vero cells . The fluorine substituent in the target compound is expected to further reduce toxicity due to metabolic inertness.
- Selectivity Index : Fluorinated analogs typically exhibit higher selectivity (e.g., SI > 10) compared to brominated or chlorinated derivatives .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Metabolic Stability
Biological Activity
N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly against Mycobacterium tuberculosis . This article will explore its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound combines a benzothiazole moiety with a hydrazide functional group. The fluorine substitution on the benzothiazole ring and methoxy groups on the benzohydrazide portion contribute to its unique properties. The typical synthesis involves a condensation reaction between 3,4-dimethoxybenzohydrazide and 4-fluoro-1,3-benzothiazol-2-yl chloride, often using triethylamine as a base in dichloromethane as the solvent. Purification is usually achieved through recrystallization or column chromatography.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity, primarily against Mycobacterium tuberculosis . Its mechanism of action involves binding to specific targets within bacterial cells, inhibiting their growth and disrupting their life cycle .
Table 1: Comparison of Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | Benzamide derivative with methyl substitution | Antimicrobial properties |
| 3,4-dimethoxy-N-[(4-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioylbenzamide | Contains carbamothioyl group | Antibacterial activity |
| 3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | Similar hydrazide structure with different substituents | Potentially active against various pathogens |
The compound's pharmacokinetic profile indicates good absorption and distribution within biological systems. The interaction studies reveal that it effectively binds to bacterial targets crucial for its antimicrobial efficacy. This binding disrupts critical cellular processes leading to cell death.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating tuberculosis. In vitro assays demonstrated that it significantly inhibits the growth of Mycobacterium tuberculosis , suggesting its application as a promising anti-tuberculosis agent. The compound's unique structural features allow it to engage in specific interactions that enhance its activity against resistant strains of bacteria.
Notable Research Findings
- In Vitro Efficacy : In laboratory settings, this compound showed a minimum inhibitory concentration (MIC) that was significantly lower than many existing treatments for tuberculosis.
- Synergistic Effects : Preliminary studies indicate potential synergistic effects when combined with other antimicrobial agents, which could enhance therapeutic outcomes in resistant infections .
Q & A
Q. What are the established synthetic routes for N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Formation of 3,4-dimethoxybenzohydrazide : React ethyl 3,4-dimethoxybenzoate with hydrazine hydrate in ethanol under reflux conditions .
Preparation of 4-fluoro-1,3-benzothiazol-2-amine : Cyclize 2-aminothiophenol derivatives with fluorinated reagents.
Condensation : Combine 3,4-dimethoxybenzohydrazide with 4-fluoro-1,3-benzothiazol-2-amine using a coupling agent (e.g., DCC) or acid catalysis.
Key intermediates and reaction progress should be monitored via TLC or HPLC.
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., bond lengths, angles, and torsion angles) .
- Spectroscopic methods :
- NMR : Analyze , , and NMR to confirm substituent positions and purity.
- FT-IR : Identify carbonyl (C=O) and N-H stretches in the hydrazide moiety.
- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS.
Q. What initial biological screening methods are used to evaluate its activity?
Methodological Answer:
- Anticonvulsant activity : Maximal electroshock seizure (MES) test in rodent models at 30 mg/kg, with rotorod neurotoxicity screening .
- Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
Methodological Answer:
- Reaction parameters :
- Temperature : Optimize reflux conditions (e.g., 80–100°C) to minimize side products.
- Solvent : Use polar aprotic solvents (e.g., DMF) for condensation steps to enhance solubility .
- Catalysts : Test Lewis acids (e.g., ZnCl) or coupling agents (e.g., EDC/HOBt) for improved efficiency.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Substituent analysis : Compare analogs (e.g., fluoro vs. methoxy positional isomers) to identify structure-activity relationships (SAR) .
- Assay standardization : Ensure consistent MES test conditions (e.g., electrode placement, shock duration) to reduce variability .
- Dose-response curves : Test multiple concentrations (e.g., 10–100 mg/kg) to confirm efficacy thresholds.
Q. How to design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target identification :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
- Molecular docking : Simulate binding to GABA receptors or sodium channels using AutoDock Vina .
- Pathway analysis : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways.
- In vivo models : Use zebrafish or murine models for bioavailability and toxicity profiling.
Q. What structural features influence its activity in SAR studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
